Methan-d3-amine, N-(methyl-d3)-N-nitro-
Overview
Description
Methan-d3-amine, N-(methyl-d3)-N-nitro- is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include a higher molecular weight and different nuclear magnetic resonance (NMR) characteristics compared to non-deuterated analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methan-d3-amine, N-(methyl-d3)-N-nitro- typically involves the reaction of deuterated methylamine with nitrosating agents. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of specialized equipment to handle deuterated reagents and to ensure the purity of the final product. The process generally includes steps such as distillation and crystallization to isolate and purify the compound .
Types of Reactions:
Oxidation: Methan-d3-amine, N-(methyl-d3)-N-nitro- can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced to form deuterated amines.
Substitution: It can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated nitroso compounds, while reduction may produce deuterated amines .
Scientific Research Applications
Methan-d3-amine, N-(methyl-d3)-N-nitro- is widely used in various fields of scientific research:
Chemistry: It is used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is used in metabolic studies to trace the pathways of nitrogen-containing compounds.
Medicine: It is employed in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Industry: The compound is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism by which Methan-d3-amine, N-(methyl-d3)-N-nitro- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound can alter the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This is particularly useful in studies involving isotopic labeling .
Comparison with Similar Compounds
Methan-d3-amine: A simpler deuterated amine without the nitro group.
N-(methyl-d3)-N-nitroso-methan-d3-amine: A similar compound with a nitroso group instead of a nitro group
Uniqueness: Methan-d3-amine, N-(methyl-d3)-N-nitro- is unique due to its combination of deuterium labeling and the presence of a nitro group. This makes it particularly valuable in studies requiring both isotopic labeling and specific functional group interactions .
Properties
IUPAC Name |
N,N-bis(trideuteriomethyl)nitramide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c1-3(2)4(5)6/h1-2H3/i1D3,2D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWKADIRZXTTLH-WFGJKAKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281304 | |
Record name | Methan-d3-amine, N-(methyl-d3)-N-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72885-11-1 | |
Record name | Methan-d3-amine, N-(methyl-d3)-N-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72885-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methan-d3-amine, N-(methyl-d3)-N-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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